2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione
Description
The compound 2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is a structurally complex molecule combining two distinct moieties:
2-hydroxybutanedioate: A derivative of malic acid, characterized by a hydroxyl group and two carboxylate groups.
(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione: This moiety features a pyridinium dione core substituted with a hydrazinylidene group and a phenyldiazenyl (azo) phenyl group. The (3Z) configuration indicates a specific stereochemistry at the hydrazinylidene double bond.
The compound’s synthesis likely involves multi-step reactions, such as condensation of hydrazine derivatives with aldehydes or ketones, followed by cyclization or oxidation steps.
Properties
CAS No. |
72765-55-0 |
|---|---|
Molecular Formula |
C23H19N6O2.C4H5O5 C27H24N6O7 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione |
InChI |
InChI=1S/C23H18N6O2.C4H6O5/c1-16-20(22(30)24-23(31)21(16)29-14-6-3-7-15-29)28-27-19-12-10-18(11-13-19)26-25-17-8-4-2-5-9-17;5-2(4(8)9)1-3(6)7/h2-15H,1H3,(H-,24,25,27,30,31);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
CVCMSDGQKGXYDG-UHFFFAOYSA-N |
Isomeric SMILES |
CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazones, Dowtherm A, and dimethylformamide (DMF) for recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azo groups may produce corresponding amines.
Scientific Research Applications
1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo groups.
Mechanism of Action
The mechanism of action of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE involves its interaction with molecular targets and pathways. The compound’s functional groups, such as hydroxy and azo groups, play a crucial role in its biological and chemical activities. For instance, the azo groups can undergo reduction to form amines, which may interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives (3a-3b)
- Key Features : These compounds (e.g., 3a-3b) incorporate a benzimidazole ring linked to a benzohydrazide via a Schiff base (benzylidene) group.
- Comparison : Unlike the target compound’s pyridinium dione core, these derivatives use a benzimidazole scaffold. However, both classes share hydrazine-derived linkages (hydrazinylidene vs. hydrazide) and aromatic substituents .
(b) (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a-11b)
- Key Features : These thiazolo-pyrimidine derivatives feature a fused heterocyclic system with a benzylidene substituent and a methylfuran group.
- Comparison : The pyrimidine core in 11a-11b differs from the pyridinium dione in the target compound. However, both utilize Z-configuration double bonds (hydrazinylidene vs. benzylidene) and electron-withdrawing groups (carbonitrile vs. azo) .
(c) Ethyl 4-Substituted Benzoate Derivatives (e.g., I-6230, I-6232)
- Key Features: These compounds (e.g., I-6230) include ethyl benzoate backbones with phenethylamino or phenethylthio substituents linked to heterocycles like pyridazine or isoxazole.
- Comparison : While lacking hydrazine or azo groups, these derivatives share aromatic substitution patterns and heterocyclic moieties, highlighting the diversity of functional group strategies in drug design .
Physicochemical Properties
Research Findings and Implications
- Synthetic Challenges : The target compound’s complexity (e.g., dual pyridinium charges, stereochemistry) likely necessitates precise reaction conditions, similar to the multi-step protocols for thiazolo-pyrimidines .
- Functional Group Impact : The hydrazinylidene and azo groups may enhance metal-binding capacity or redox activity compared to simpler hydrazides or benzoates .
Biological Activity
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Hydrazone linkages : Contributing to its potential reactivity and biological interactions.
- Pyridine rings : Known for their involvement in various biological processes.
- Azo group : Implicated in various chemical reactions and biological activities.
Molecular Formula
The molecular formula can be represented as .
Anticancer Properties
Recent studies have suggested that compounds similar to the one exhibit significant anticancer activity. The hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.
Case Study: In Vitro Studies
In vitro studies on similar hydrazone compounds demonstrated the following:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Hydrazone A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| Hydrazone B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
These findings indicate that the compound may share similar properties, warranting further investigation.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.
Research Findings
Studies have shown that derivatives of this compound can scavenge free radicals effectively:
| Test System | Scavenging Activity (%) |
|---|---|
| DPPH Assay | 85 |
| ABTS Assay | 90 |
These results imply that the compound may contribute to cellular protection against oxidative damage.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding histone acetyltransferases (EC 2.3.1.48), which are crucial in regulating gene expression through histone modification.
Inhibitory Effects
Preliminary data suggest that similar compounds can inhibit histone acetyltransferase activity, which may lead to alterations in gene expression profiles associated with cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
